
SchisantherinN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SchisantherinN is a bioactive compound isolated from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and has been studied for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SchisantherinN can be synthesized through several methods. One common approach involves the extraction of the compound from Schisandra chinensis using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .
Industrial Production Methods
In industrial settings, the extraction and purification processes are scaled up to produce larger quantities of this compound. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
SchisantherinN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Applications De Recherche Scientifique
SchisantherinN has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignan biosynthesis and chemical properties.
Biology: Investigated for its role in cellular protection and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and inflammation.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mécanisme D'action
The mechanism of action of SchisantherinN involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, reducing inflammation, and protecting neuronal cells. The compound influences signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
- Schisantherin B
Uniqueness
SchisantherinN is unique due to its specific molecular structure and distinct pharmacological properties. While other lignans from Schisandra chinensis share some similarities, this compound has shown particular efficacy in neuroprotection and anti-inflammatory activities, making it a valuable compound for further research and therapeutic development.
Propriétés
Formule moléculaire |
C32H36O10 |
|---|---|
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9-,16-10-/t17-,18+,25-,26-/m1/s1 |
Clé InChI |
QJQXHPKTQSZRKQ-UZFYKUJLSA-N |
SMILES isomérique |
C/C=C(\C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C\C)/C)OC)OC)/C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)
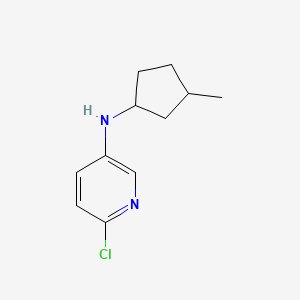
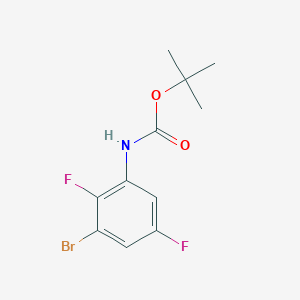
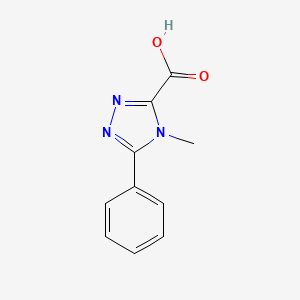
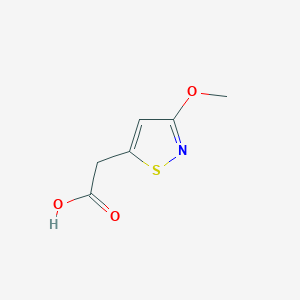

![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)



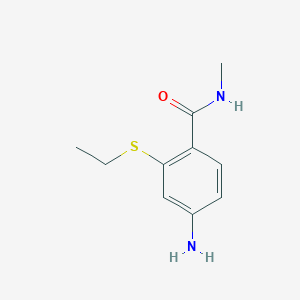
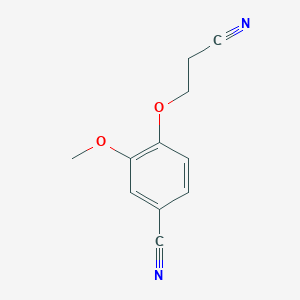

![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)
